molecular formula C20H12N2O3S2 B12199760 4-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

4-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12199760
M. Wt: 392.5 g/mol
InChI Key: WPRFVEQPRXSDAM-BOPFTXTBSA-N
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Description

4-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinoline moiety and a thiazolidinone ring, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves the condensation of 4-quinolinecarboxaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized with 4-carboxybenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidinone ring can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
  • 4-[4-Oxo-5-(quinoxalin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Uniqueness

The presence of the quinoline moiety in 4-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid distinguishes it from other similar compounds. This structural feature contributes to its unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H12N2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

4-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C20H12N2O3S2/c23-18-17(11-13-9-10-21-16-4-2-1-3-15(13)16)27-20(26)22(18)14-7-5-12(6-8-14)19(24)25/h1-11H,(H,24,25)/b17-11-

InChI Key

WPRFVEQPRXSDAM-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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